2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile
Description
2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile is a nitrile-containing aromatic compound characterized by a pyridinylmethoxy group attached to a phenyl ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. Notably, derivatives of phenylacetonitrile have been explored for their biological activities, such as modulating transcription factors (e.g., Oct3/4) in cellular reprogramming .
Properties
IUPAC Name |
2-[4-(pyridin-3-ylmethoxy)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-8-7-12-3-5-14(6-4-12)17-11-13-2-1-9-16-10-13/h1-6,9-10H,7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLACNZUXKDFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile typically involves the reaction of 4-bromoacetophenone with pyridine-3-methanol in the presence of a base such as sodium hydroxide or piperidine
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Pharmacology
2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile has been identified as a ligand for ion channels, suggesting its role in modulating ion channel activity. This property can be crucial in drug development, particularly for conditions that involve ion channel dysregulation, such as cardiac arrhythmias and neurological disorders .
Cell Biology
In cell biology, this compound serves as a research tool to study protein interactions and cellular signaling pathways. Its ability to act as an activator for certain ion channels allows researchers to explore mechanisms of action in cellular processes, including neurotransmission and muscle contraction .
Drug Discovery
The compound's structural features make it a valuable scaffold in medicinal chemistry for the design of new therapeutic agents. Its interaction with biological targets can be exploited to develop novel drugs aimed at treating diseases such as cancer, where targeted therapies are increasingly important .
Chemical Biology
In chemical biology, this compound can be utilized to probe biological systems due to its capacity to influence biochemical pathways. This application is particularly relevant in the study of enzyme kinetics and receptor-ligand interactions .
Case Study 1: Ion Channel Modulation
A study investigating the effects of various ligands on ion channel activity demonstrated that compounds similar to this compound could significantly alter the conductance properties of specific ion channels. The research highlighted how modifications in the ligand structure could enhance binding affinity and specificity, paving the way for more effective therapeutic agents targeting ion channels.
Case Study 2: Protein Interaction Studies
In another research effort, this compound was employed to elucidate protein-protein interactions within cellular signaling pathways. By using fluorescence resonance energy transfer (FRET) techniques, researchers were able to visualize how this compound influenced the conformational states of target proteins, providing insights into its mechanism of action at the molecular level.
Mechanism of Action
The mechanism of action of 2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to desired therapeutic effects or biochemical outcomes .
Comparison with Similar Compounds
2-[4-[(4-Methoxyphenyl)methoxy]phenyl]acetonitrile (O4I1)
2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile
2-[4-(2-Methoxyethoxy)phenyl]acetonitrile
- CAS : 352547-54-7
- Structure : Ethoxy linker with a terminal methoxy group.
- Properties : Higher molecular weight (191.23 g/mol) than the hydroxyethoxy analog, balancing lipophilicity and solubility .
Heterocyclic and Polyfunctional Derivatives
2-(4-(4-(Tert-butyl)phenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile
- CAS : 860612-55-1
- Structure : Incorporates a triazole ring and tert-butyl group.
- Applications : Likely used in kinase inhibitors or antimicrobial agents due to heterocyclic motifs.
2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile
- CAS : 339115-18-3
- Structure : Fluorobenzoyl and methylphenyl substituents.
- Properties : High molecular weight (329.37 g/mol); fluorine atoms increase electronegativity and bioavailability .
- Synthetic Utility : Fluorine’s electron-withdrawing effects may stabilize intermediates in cross-coupling reactions.
Natural Product Analogs
2-(4-Hydroxyphenyl)acetonitrile
- Source : Isolated from the fungus Penicillium chrysogenum HK14-01 .
- Activity : Exhibits antimicrobial properties against E. coli and S. aureus.
- Key Difference : Lacks the pyridinylmethoxy group, simplifying synthesis but reducing structural complexity for target-specific interactions.
Physicochemical and Spectroscopic Comparisons
Spectroscopic Data :
- IR/NMR for 2-[2-(Pyridin-3-yl)phenoxy]acetonitrile: IR peaks: 3375 cm⁻¹ (C≡N stretch), 1559 cm⁻¹ (aromatic C=C) . ¹H NMR (CDCl₃): δ 4.71 (s, CH₂), 8.72 ppm (pyridine H-2) .
Biological Activity
2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H18N2O
- CAS Number : 1016850-10-4
The presence of the pyridine moiety contributes to the compound's biological activity, as pyridine derivatives are known for their diverse pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Similar pyridine compounds have demonstrated efficacy against a range of microbial strains, suggesting potential applications in treating infections .
- Antiviral Properties : Some studies have explored the interaction of pyridine derivatives with viral enzymes, indicating that they may inhibit viral replication .
- Antioxidant Effects : Compounds with similar structures have shown antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
The biological effects of this compound are likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, including those associated with viral replication .
- Receptor Modulation : It has been suggested that similar compounds interact with neurotransmitter receptors, potentially influencing neurological pathways .
Antimicrobial Activity
A study on pyridine derivatives reported that compounds with structural similarities to this compound exhibited effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those of traditional antibiotics .
Antiviral Studies
In vitro assays demonstrated that certain pyridine-based compounds could inhibit the activity of RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This suggests that this compound may possess similar antiviral properties .
Comparative Analysis
| Activity Type | Similar Compounds | Reported Effects |
|---|---|---|
| Antimicrobial | Pyridine derivatives | Effective against S. aureus, E. coli |
| Antiviral | Pyridine-based inhibitors | Inhibition of RdRp activity |
| Antioxidant | Various pyridine derivatives | Reduction of oxidative stress |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
